physical and chemical properties of 2'-Hydroxypropiophenone
physical and chemical properties of 2'-Hydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxypropiophenone, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic ketone that serves as a versatile and crucial intermediate in organic synthesis.[1] Its unique structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts specific reactivity that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of 2'-Hydroxypropiophenone, with a focus on its role in pharmaceutical development.
Physical and Chemical Properties
2'-Hydroxypropiophenone is typically a clear, colorless to pale yellow or brown liquid.[2][3] It is insoluble in water but soluble in many organic solvents.[4]
Table 1: Physical Properties of 2'-Hydroxypropiophenone
| Property | Value | Reference |
| Appearance | Clear brown liquid | [3][4] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 229-230 °C at 760 mmHg | [2][4] |
| 115 °C at 15 mmHg | [5][6][7] | |
| Density | 1.106 g/cm³ at 17 °C | [4] |
| 1.094 g/mL at 25 °C | [5][6][7] | |
| Refractive Index (n20/D) | 1.548 - 1.550 | [2][5] |
| Solubility | Insoluble in water | [4] |
| Vapor Pressure | 0.05 mmHg at 25 °C | [4] |
| pKa | 8.33 | [4] |
Table 2: Chemical Identifiers for 2'-Hydroxypropiophenone
| Identifier | Value | Reference |
| CAS Number | 610-99-1 | [1][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][4] |
| Molecular Weight | 150.17 g/mol | [1][4] |
| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one | [1] |
| Synonyms | 2-Propionylphenol, o-Hydroxypropiophenone, Ethyl 2-hydroxyphenyl ketone | [1][4] |
| InChI | InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | [1] |
| SMILES | CCC(=O)C1=CC=CC=C1O | [1] |
Spectral Data
The structural features of 2'-Hydroxypropiophenone can be confirmed by various spectroscopic techniques.
Table 3: Spectral Data for 2'-Hydroxypropiophenone
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Spectra available for review. | [2][5] |
| ¹³C NMR | Spectra available for review. | [3] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for the hydroxyl and carbonyl groups. | [1][8] |
| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 121. | [1] |
Synthesis of 2'-Hydroxypropiophenone
The most common methods for the synthesis of 2'-Hydroxypropiophenone are the Fries rearrangement of phenyl propionate (B1217596) and the Friedel-Crafts acylation of phenol (B47542).
Experimental Protocol 1: Synthesis via Fries Rearrangement
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho, para-selective, and the reaction conditions can be tuned to favor the desired isomer.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenyl propionate in the chosen solvent (e.g., carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating under reflux for 2-3 hours.
-
After the reflux period, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2'-Hydroxypropiophenone.
Caption: Workflow for the Synthesis of 2'-Hydroxypropiophenone via Fries Rearrangement.
Experimental Protocol 2: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Materials:
-
Phenol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate solution for neutralization
-
Anhydrous magnesium sulfate for drying
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add propionyl chloride to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of phenol in dichloromethane dropwise.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by vacuum distillation.
Caption: Workflow for the Synthesis of 2'-Hydroxypropiophenone via Friedel-Crafts Acylation.
Applications in Drug Development and Organic Synthesis
2'-Hydroxypropiophenone is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Stereoselective Synthesis of Vicinal Diols
A primary application of 2'-Hydroxypropiophenone is in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol (B147034). These chiral diols are essential components in the synthesis of a range of active pharmaceutical ingredients (APIs), where the specific stereochemistry is critical for biological activity.
Experimental Protocol 3: Stereoselective Reduction to 1-phenylpropane-1,2-diol
This protocol outlines a general enzymatic approach for the stereoselective reduction of 2'-Hydroxypropiophenone.
Materials:
-
(S)-2-Hydroxypropiophenone
-
Alcohol dehydrogenase (e.g., from Lactobacillus brevis)
-
NADH or a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase and formate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, magnesium sulfate, and thiamine diphosphate.
-
Add (S)-2-Hydroxypropiophenone to the buffered solution.
-
If using a cofactor regeneration system, add the necessary components (e.g., formate dehydrogenase and sodium formate).
-
Initiate the reaction by adding the alcohol dehydrogenase and NADH.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.
-
Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the diol product.
-
Upon completion, stop the reaction and extract the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent.
-
Purify the 1-phenylpropane-1,2-diol product, for example, by column chromatography.
Photoinitiator in UV-Curing
2'-Hydroxypropiophenone and its derivatives can also function as photoinitiators in UV-curable coatings and inks.[9] Upon exposure to UV light, these molecules can generate reactive species that initiate polymerization.
Caption: Key Applications of 2'-Hydroxypropiophenone.
Safety and Handling
2'-Hydroxypropiophenone is an irritant to the skin, eyes, and respiratory tract.[1][4] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam as extinguishing media.[4]
Conclusion
2'-Hydroxypropiophenone is a chemical intermediate with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for the synthesis of chiral molecules and other complex organic structures. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 2'-Hydroxypropiophenone(610-99-1) 1H NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 2'-Hydroxypropiophenone | 610-99-1 [chemicalbook.com]
- 8. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
